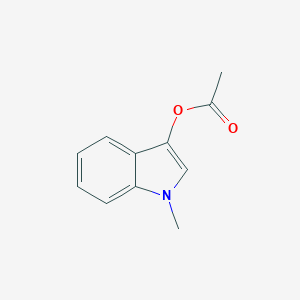

1-methyl-1H-indol-3-yl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-methylindol-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(13)14-11-7-12(2)10-6-4-3-5-9(10)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVQMVRTWNDRDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CN(C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062939 | |

| Record name | 1H-Indol-3-ol, 1-methyl-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3260-63-7 | |

| Record name | 1H-Indol-3-ol, 1-methyl-, 3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3260-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylindoxyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003260637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indol-3-ol, 1-methyl-, 3-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indol-3-ol, 1-methyl-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-methyl-1H-indol-3-yl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-methyl-1H-indol-3-yl acetate, a key intermediate in the development of various biologically active compounds. This document details a robust two-step synthetic pathway, starting from indole, and provides a thorough characterization of the final product.

Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step process:

-

N-methylation of Indole: The first step involves the methylation of the indole nitrogen to produce 1-methyl-1H-indole.

-

C-3 Acetoxylation: The subsequent step is a selective, metal-free acetoxylation at the C-3 position of 1-methyl-1H-indole to yield the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-methyl-1H-indole

This protocol is adapted from a well-established procedure.

Materials:

-

Indole

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a dry ice condenser, add liquid ammonia.

-

To the stirred liquid ammonia, add sodium amide in portions.

-

Slowly add a solution of indole in anhydrous diethyl ether to the sodium amide suspension.

-

After stirring, add a solution of methyl iodide in anhydrous diethyl ether dropwise.

-

Continue stirring for an additional 15 minutes.

-

Allow the ammonia to evaporate.

-

Add water and diethyl ether to the residue.

-

Separate the ether layer, and extract the aqueous phase with diethyl ether.

-

Combine the ether extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 1-methyl-1H-indole.

-

Purify the crude product by vacuum distillation.

Step 2: Synthesis of this compound

This metal-free C-3 acetoxylation protocol offers high yields and selectivity.[1][2]

Materials:

-

1-methyl-1H-indole

-

(Diacetoxyiodo)benzene (PhI(OAc)₂)

-

Potassium hydroxide (KOH)

-

Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Water

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 1-methyl-1H-indole in acetonitrile, add potassium hydroxide.

-

Add (diacetoxyiodo)benzene to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to afford this compound.[1]

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The synthesized this compound was characterized by its physical and spectroscopic properties.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| CAS Number | 3260-63-7 |

| Appearance | Expected to be a solid or oil |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on analysis of its structure and data from related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.2 | m | 4H | Aromatic protons |

| ~7.1 | s | 1H | H-2 |

| 3.75 | s | 3H | N-CH₃ |

| 2.3 | s | 3H | O-C(=O)CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O (acetate) |

| ~137 | C-7a |

| ~129 | C-3a |

| ~122-120 | Aromatic CH |

| ~119 | C-2 |

| ~110 | Aromatic CH |

| ~109 | C-3 |

| 32.8 | N-CH₃ |

| 21.0 | O-C(=O)CH₃ |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1760 | C=O stretch (ester) |

| ~1600, ~1470 | C=C stretch (aromatic) |

| ~1220 | C-O stretch (ester) |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 189 | [M]⁺ |

| 147 | [M - CH₂CO]⁺ |

| 146 | [M - CH₃CO]⁺ |

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a clear logical progression from readily available starting materials.

Caption: Logical relationship in the synthesis and application of the target molecule.

This guide provides the essential information for the successful synthesis and characterization of this compound, a valuable building block for researchers in the field of drug discovery and development.

References

Biological Activity of 1-Methyl-1H-indol-3-yl Acetate Derivatives: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the biological activities of a class of synthetic indole compounds, specifically derivatives of 1-methyl-1H-indol-3-yl. While direct research on the biological activities of 1-methyl-1H-indol-3-yl acetate and its immediate derivatives is limited in the currently available scientific literature, this guide focuses on a closely related and well-studied class: N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives . These compounds have emerged as potent anticancer agents, primarily through their interaction with the microtubule network, a critical component of the cellular cytoskeleton.

This document provides a comprehensive summary of their anticancer properties, including quantitative data on their efficacy, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of the key signaling pathways and experimental workflows.

Anticancer Activity: Inhibition of Tubulin Polymerization

A significant body of research has focused on the synthesis and evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as inhibitors of tubulin polymerization.[1][2][3] These compounds are designed as analogs of known tubulin inhibitors and have demonstrated potent antiproliferative activities against various cancer cell lines.[1]

The mechanism of action involves the disruption of microtubule dynamics, which is essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][2]

Quantitative Data Summary

The in vitro antiproliferative activities of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been evaluated against several human cancer cell lines using the MTT assay.[1] The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below. Lower IC₅₀ values indicate higher potency.

| Compound | HeLa (Cervical Cancer) IC₅₀ (µM)[1] | MCF-7 (Breast Cancer) IC₅₀ (µM)[1] | HT-29 (Colon Cancer) IC₅₀ (µM)[1] |

| 7c | 1.23 | 0.98 | 2.15 |

| 7d | 0.52 | 0.34 | 0.86 |

| 7f | 3.45 | 2.87 | 4.12 |

| 7i | 5.89 | 6.68 | 7.34 |

| Colchicine (Control) | 0.08 | 0.05 | 0.11 |

Note: The compounds listed are specific derivatives from the cited research, where different substitutions on the pyrazole or triazole ring were explored. Compound 7d emerged as a particularly potent derivative.

Experimental Protocols

Synthesis of N-((1-methyl-1H-indol-3-yl)methyl) Acetamide Derivatives

A general synthetic route for the preparation of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives is outlined below.[1] This multi-step synthesis involves the initial formation of a chloroacetamide intermediate followed by nucleophilic substitution with a pyrazole derivative.

Step 1: Synthesis of 2-Chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide

-

Dissolve 3,4,5-trimethoxy-N-((1-methyl-1H-indol-3-yl)methyl)aniline (1 mmol) in dichloromethane (10 ml).

-

Add triethylamine (1 mmol) and chloroacetyl chloride (1.2 mmol) successively to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Remove the solvent under vacuum to obtain the crude product, which is used in the next step without further purification.[1]

Step 2: Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

-

Dissolve the crude 2-chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (1 mmol), a pyrazole derivative (1.2 mmol), and K₂CO₃ (1.5 mmol) in acetonitrile (8 ml).

-

Reflux the reaction mixture at 85 °C for 8 hours.

-

After the reaction is complete, remove the solvent under vacuum.

-

Add water to the residue and extract with ethyl acetate (3 x 50 ml).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the crude product by column chromatography to yield the final compound.[1]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[4][5][6][7]

-

Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Replace the existing medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).[4]

-

Incubation: Incubate the plate for a specified period, typically 24 to 72 hours.[1]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[4][7]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis

Western blot analysis is a technique used to detect and quantify specific proteins in a sample, which is crucial for studying the effects of compounds on signaling pathways.[8][9][10][11]

-

Cell Lysis: Treat cancer cells with the test compounds for a specified time. Harvest the cells and lyse them in a suitable buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., β-tubulin, or components of the PI3K/Akt pathway) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels between different treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action for these indole derivatives and the general workflows for the key experiments.

References

- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Postulated Mechanism of Action of 1-methyl-1H-indol-3-yl acetate in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific anticancer mechanism of 1-methyl-1H-indol-3-yl acetate is limited in the current body of scientific literature. This guide, therefore, extrapolates the likely mechanisms of action based on robust evidence from studies on its close structural analogs and derivatives. The information presented herein is intended to provide a foundational understanding and guide future research directions.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer agents. This compound belongs to this broad class of compounds. While direct studies on this specific molecule are not extensively available, research on its derivatives and structurally similar indole acetates provides compelling insights into its potential anticancer activities. This technical guide synthesizes the current understanding of how indole-based compounds, particularly those with a 1-methyl-1H-indol-3-yl moiety, are believed to exert their effects on cancer cells. The postulated mechanisms primarily revolve around the disruption of microtubule dynamics, induction of apoptosis, and modulation of critical cell signaling pathways.

Core Postulated Mechanisms of Action

Based on the analysis of structurally related compounds, the anticancer effects of this compound are likely multifactorial, involving:

-

Inhibition of Tubulin Polymerization: A key mechanism for several indole derivatives is the disruption of microtubule formation.

-

Induction of Apoptosis: Triggering programmed cell death is a hallmark of many effective anticancer agents, and indole derivatives are no exception.

-

Cell Cycle Arrest: Halting the progression of the cell cycle, particularly at the G2/M phase, prevents cancer cell proliferation.

-

Modulation of Signaling Pathways: Interference with pro-survival signaling cascades, such as the MAPK/ERK pathway, is another probable mode of action.

Data Presentation: Anticancer Activity of Related Indole Derivatives

The following tables summarize the quantitative data on the anticancer activities of various derivatives and analogs of this compound. This data provides a comparative basis for understanding the potential potency of the target compound.

Table 1: In Vitro Antiproliferative Activities of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives [1][2]

| Compound | Cancer Cell Line | IC50 (μM) |

| 7d | HeLa | 0.52 |

| MCF-7 | 0.34 | |

| HT-29 | 0.86 | |

| 7c | HeLa | >30 |

| MCF-7 | 6.68 | |

| HT-29 | >30 | |

| 7f | HeLa | 2.56 |

| MCF-7 | 1.94 | |

| HT-29 | 3.21 | |

| 7i | HeLa | 4.32 |

| MCF-7 | 3.15 | |

| HT-29 | 5.54 |

Table 2: Tubulin Polymerization Inhibition by a Derivative of this compound [1]

| Compound | IC50 (μM) |

| 7d | 7.70 |

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to investigating the anticancer effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[3][4][5][6][7]

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (or test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using Annexin V, and differentiates apoptotic from necrotic cells using propidium iodide (PI).[8][9][10][11][12]

-

Materials:

-

Treated and control cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells after treatment and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable (Annexin V-/PI-).

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry based on DNA content.[13][14][15][16]

-

Materials:

-

Treated and control cancer cells

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the Propidium Iodide staining solution.

-

Incubate in the dark at room temperature.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, such as those involved in the MAPK/ERK signaling pathway.[17][18][19][20][21]

-

Materials:

-

Treated and control cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Perform densitometry analysis to quantify protein expression levels.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key postulated signaling pathways and experimental workflows.

Caption: Overview of the postulated cellular effects of this compound.

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

Caption: Proposed mechanism of G2/M cell cycle arrest via microtubule disruption.

Caption: Inhibition of the MEK1/2-ERK1/2 pathway by a structural analog.[22]

Caption: A logical workflow for investigating the anticancer properties of the target compound.

Conclusion and Future Directions

While direct evidence is pending, the analysis of structurally related indole derivatives strongly suggests that this compound holds promise as an anticancer agent. The convergent mechanisms of tubulin polymerization inhibition, apoptosis induction, and cell cycle arrest provide a solid foundation for its potential therapeutic efficacy. The inhibition of key signaling pathways like MAPK/ERK further underscores its potential to interfere with cancer cell proliferation and invasion.

Future research should focus on validating these postulated mechanisms directly for this compound. This would involve comprehensive in vitro studies using a panel of cancer cell lines to determine its IC50 values, followed by detailed mechanistic investigations as outlined in the experimental protocols section. Furthermore, in vivo studies using animal models would be crucial to assess its therapeutic efficacy and safety profile. The exploration of this and other novel indole derivatives could lead to the development of a new generation of effective and targeted cancer therapies.

References

- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. texaschildrens.org [texaschildrens.org]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. atcc.org [atcc.org]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 11. scispace.com [scispace.com]

- 12. interchim.fr [interchim.fr]

- 13. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. benchchem.com [benchchem.com]

- 18. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ccrod.cancer.gov [ccrod.cancer.gov]

- 22. Methyl-3-indolylacetate inhibits cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-methyl-1H-indol-3-yl acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methyl-1H-indol-3-yl acetate, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on its chemical structure and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also included.

Chemical Structure

IUPAC Name: (1-methyl-1H-indol-3-yl) acetate Molecular Formula: C₁₁H₁₁NO₂ Molecular Weight: 189.21 g/mol CAS Number: 3260-63-7

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for this compound. These predictions are based on the analysis of the molecule's functional groups and their expected spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | d | 1H | H-4 |

| ~7.35-7.20 | m | 3H | H-5, H-6, H-7 |

| ~7.15 | s | 1H | H-2 |

| 3.75 | s | 3H | N-CH₃ |

| 2.30 | s | 3H | O-C(=O)-CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~169.0 | Quaternary | C=O (acetate) |

| ~137.0 | Quaternary | C-7a |

| ~130.0 | Quaternary | C-3a |

| ~125.0 | CH | C-2 |

| ~122.5 | CH | C-6 |

| ~121.0 | CH | C-5 |

| ~119.0 | CH | C-4 |

| ~115.0 | Quaternary | C-3 |

| ~109.5 | CH | C-7 |

| ~33.0 | CH₃ | N-CH₃ |

| ~21.0 | CH₃ | O-C(=O)-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1760 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1220 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 189 | High | [M]⁺ (Molecular ion) |

| 147 | High | [M - CH₂CO]⁺ |

| 146 | Medium | [M - CH₃CO]⁺ |

| 131 | Medium | [C₉H₉N]⁺ |

| 130 | High | [C₉H₈N]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz.

-

Use standard pulse programs for both ¹H and ¹³C NMR. For ¹³C, a proton-decoupled sequence is standard.

-

IR Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with a clean, empty salt plate to subtract atmospheric and solvent absorptions.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

physical and chemical properties of 1-methyl-1H-indol-3-yl acetate

This guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-methyl-1H-indol-3-yl acetate, tailored for researchers, scientists, and professionals in drug development.

Core Compound Information

This compound is an indole derivative. The core structure consists of a bicyclic system with a fused benzene and pyrrole ring, methylated at the nitrogen of the pyrrole ring, and an acetate group attached at the 3-position.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound and a closely related isomer, methyl 2-(1H-indol-3-yl)acetate, for comparative purposes.

Table 1: Key Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (1-methylindol-3-yl) acetate[1] |

| CAS Number | 3260-63-7 |

| Molecular Formula | C₁₁H₁₁NO₂[1] |

| Molecular Weight | 189.21 g/mol [1] |

| SMILES | CC(=O)OC1=CN(C2=CC=CC=C21)C[1] |

| InChI | InChI=1S/C11H11NO2/c1-8(13)14-11-7-12(2)10-6-4-3-5-9(10)11/h3-7H,1-2H3[1] |

| InChIKey | QSVQMVRTWNDRDT-UHFFFAOYSA-N[1] |

Table 2: Physical Properties of Methyl 2-(1H-indol-3-yl)acetate (Isomer)

| Property | Value |

| Physical Description | Solid |

| Melting Point | 50-52 °C[2] |

| Boiling Point | 160-163 °C at 0.5 mmHg[2] |

| Solubility | Soluble in methanol (0.1 g/mL)[2] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Data | Values |

| Mass Spectrometry | Major fragments observed at m/z 147, 146[1] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of indolyl acetates.

Materials:

-

1-methyl-1H-indole

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Ethyl acetate

-

Water

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

In a round-bottom flask, dissolve 1-methyl-1H-indole in pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Perform a liquid-liquid extraction with ethyl acetate (3 x 40 mL).

-

Combine the organic extracts and wash them with water (50 mL) followed by saturated brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Purification and Analysis

-

Purification: The primary method for purification is silica gel column chromatography.

-

Analysis: The purity and identity of the synthesized compound can be confirmed using the following analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and purity of fractions from column chromatography.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Biological Activity and Signaling Pathways

Derivatives of 1-methyl-1H-indole have been shown to possess significant biological activity, including potential as anti-cancer agents through the inhibition of tubulin polymerization. Additionally, this compound has been identified as a test substrate for acetylcholinesterase.

Inhibition of Tubulin Polymerization

Certain N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivatives have been found to inhibit tubulin polymerization, a critical process for cell division. This inhibition leads to cell cycle arrest and ultimately apoptosis (programmed cell death).

Caption: Tubulin polymerization inhibition pathway by a 1-methyl-1H-indol-3-yl acetamide derivative.

Acetylcholinesterase Substrate Activity

This compound can be used as a substrate to measure the activity of acetylcholinesterase (AChE), an enzyme critical for nerve function. The enzymatic hydrolysis of the acetate can be monitored to determine AChE activity.

References

Exploring the Antimicrobial Potential of 1-methyl-1H-indol-3-yl acetate: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. A significant and continually evolving area of research is the exploration of indole derivatives for their antimicrobial capabilities, addressing the urgent global need for new agents to combat drug-resistant pathogens.[2][3] This technical guide focuses on the prospective antimicrobial properties of a specific derivative, 1-methyl-1H-indol-3-yl acetate, by examining the established activities of structurally related indole compounds. While direct antimicrobial studies on this compound are not extensively documented in current literature, this paper will synthesize data from analogous compounds to build a predictive framework for its potential efficacy and guide future research.

The Indole Nucleus: A Foundation for Antimicrobial Activity

The indole ring system, a fusion of a benzene and a pyrrole ring, is a key component in many natural and synthetic molecules with therapeutic value.[2] Modifications to the indole core, particularly at the C-3 position, have been a fruitful strategy for the development of potent antimicrobial agents.[1] The introduction of various substituents at this position can significantly influence the compound's biological activity. Notably, the presence of an ester group at the C-3 position has been suggested as a potentially important feature for inhibitory effects against microbial growth.[1]

Antimicrobial Spectrum of Related Indole Derivatives

While specific data for this compound is pending, a review of related indole derivatives provides a strong rationale for investigating its antimicrobial properties. Research into various indole compounds has revealed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2][3]

For instance, derivatives of indole-3-acetic acid have been synthesized and shown to possess both antibacterial and antifungal properties.[4][5][6] Furthermore, indole-3-acetamido-polyamine conjugates have exhibited strong growth inhibition of methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) often below 0.2 µM.[7]

Table 1: Antimicrobial Activity of Selected Indole Derivatives

To provide a quantitative context, the following table summarizes the antimicrobial activities of various indole derivatives as reported in the literature. This data illustrates the potential potency that modifications to the indole scaffold can achieve.

| Compound Class | Test Organism | Activity Metric (MIC, µg/mL) | Reference |

| Indole-thiadiazole derivative (2h) | Staphylococcus aureus | 6.25 | [8] |

| Indole-triazole derivative (3d) | Staphylococcus aureus | 6.25 | [8] |

| Indole-thiadiazole derivative (2c) | Methicillin-resistant S. aureus (MRSA) | 3.125 | [9] |

| Indole-triazole derivative (3d) | Methicillin-resistant S. aureus (MRSA) | Excellent, more effective than ciprofloxacin | [9] |

| Indole-thiadiazole derivative (2c) | Bacillus subtilis | 3.125 | [9] |

| Indole-triazole derivative (3c) | Bacillus subtilis | 3.125 | [9] |

| Schiff base of Indole-3-acetic acid (5e) | Pseudomonas aeruginosa | 3.12 | [4][5] |

| Schiff base of Indole-3-acetic acid (5f) | Klebsiella pneumoniae | 3.12 | [4][5] |

| Synthetic indole derivative (SMJ-2) | Multiple Gram-positive bacteria (including MRSA) | 0.25 - 2 | [10] |

| Synthetic indole derivative (SMJ-4) | Multiple Gram-positive bacteria (including MRSA) | 0.25 - 16 | [10] |

Postulated Mechanism of Action

For some bioactive indole derivatives, the proposed mechanism of antimicrobial action involves the disruption of the bacterial cell membrane.[11] This disruption can lead to the leakage of intracellular components and ultimately, cell death. It is plausible that this compound could share a similar mechanism, though this would require empirical validation. The lipophilic nature of the indole nucleus allows for interaction with the lipid bilayer of microbial membranes, a property that can be fine-tuned by substitutions on the ring system.

Experimental Protocols for Antimicrobial Screening

The evaluation of novel compounds for antimicrobial activity typically follows a standardized set of in vitro assays. The following protocols are commonly employed for screening indole derivatives.

Agar Well Diffusion Method

This method provides a preliminary qualitative assessment of antibacterial activity.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared in a suitable broth.

-

Seeding of Agar Plates: The surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria) is uniformly inoculated with the microbial suspension using a sterile cotton swab.

-

Well Preparation and Sample Addition: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar. A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Test Compound Dilutions: A series of twofold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[12]

Visualizing the Research Workflow

The process of discovering and evaluating new antimicrobial agents from the indole class can be systematically visualized. The following diagram illustrates a typical workflow from synthesis to initial biological screening.

Conclusion and Future Directions

The indole scaffold represents a highly promising starting point for the development of novel antimicrobial agents. Although direct experimental evidence for the antimicrobial properties of this compound is not yet available, the extensive body of research on related indole derivatives, particularly those with substitutions at the C-3 position, provides a strong impetus for its investigation. The established antibacterial and antifungal activities of various indole acetates and amides suggest that this compound is a worthy candidate for synthesis and screening against a diverse panel of pathogenic microorganisms.

Future research should focus on the synthesis of high-purity this compound and its systematic evaluation using standardized antimicrobial susceptibility testing methods. Should promising activity be identified, further studies to elucidate its mechanism of action, toxicity profile, and structure-activity relationships will be crucial next steps in the journey toward developing a potential new therapeutic agent.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents [frontiersin.org]

- 5. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole-3-Acetamido-Polyamines as Antimicrobial Agents and Antibiotic Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators [mdpi.com]

- 12. nanobioletters.com [nanobioletters.com]

A Technical Guide to the Synthesis of Novel 1-Methyl-1H-indol-3-yl Acetate Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of contemporary synthetic strategies for novel analogs of 1-methyl-1H-indol-3-yl acetate. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This document details key synthetic methodologies, presents quantitative data in a comparative format, and outlines detailed experimental protocols for the synthesis of these promising compounds.

Core Synthetic Strategies and Methodologies

The synthesis of this compound analogs can be broadly categorized into several key approaches: functionalization of a pre-existing indole core and the construction of the indole ring system with the desired substituents. This guide focuses on post-synthesis modifications of the 1-methyl-1H-indole scaffold.

A prevalent strategy involves the acylation of the indole nitrogen (N-acylation) or the C3 position (C3-acylation). Recent advancements have focused on developing chemoselective methods to achieve high yields and avoid unwanted side reactions.

N-Acylation of Indoles

A chemoselective protocol for the N-acylation of indoles utilizes thioesters as the acyl source. This method has demonstrated moderate to excellent yields for a variety of substituted indoles.[1][2] The reaction typically proceeds in the presence of a base such as cesium carbonate (Cs2CO3) in a high-boiling solvent like xylene at elevated temperatures.[1][2]

C3-Acylation of Indoles

The selective acylation of indoles at the C3 position can be effectively achieved using acyl chlorides in the presence of a dialkylaluminum chloride, such as diethylaluminum chloride (Et2AlCl) or dimethylaluminum chloride (Me2AlCl).[3] This method is advantageous as it proceeds under mild conditions and does not require the protection of the indole NH group, making it applicable to a wide range of functionalized indoles.[3]

Multi-step Synthesis of Complex Analogs

More structurally complex analogs, such as those with substitutions on the indole ring and modifications to the acetate side chain, often require multi-step synthetic sequences. An example is the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, which have been investigated as tubulin polymerization inhibitors.[4][5] This synthesis involves the initial preparation of a key intermediate, 2-chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide, followed by its reaction with various pyrazole derivatives.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from key synthetic procedures for this compound and its analogs.

Table 1: Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide Analogs [4]

| Compound | Yield (%) | Melting Point (°C) |

| 7a | 65 | 156.9–157.6 |

| 7b | 54 | 179.4–180.2 |

| 7c | 58 | 160.1–161.5 |

| 7e | 63 | 198.9–200.5 |

Table 2: Biological Activity of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide Analogs against Cancer Cell Lines (IC50 in µM) [4][5]

| Compound | HeLa | MCF-7 | HT-29 |

| 7c | 2.45 | 1.83 | 3.12 |

| 7d | 0.52 | 0.34 | 0.86 |

| 7f | 1.12 | 0.89 | 1.56 |

| 7i | 6.68 | 4.34 | 5.21 |

| Colchicine | 0.08 | 0.05 | 0.11 |

Experimental Protocols

General Procedure for the Preparation of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (7a–7r)[4]

A mixture of 2-chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (1 mmol), the appropriate pyrazole derivative (1.2 mmol), and K2CO3 (1.5 mmol) is dissolved in acetonitrile (8 ml). The reaction mixture is then refluxed at 85 °C for 8 hours. Upon completion of the reaction, the solvent is removed under reduced pressure. Water is added to the residue, and the mixture is extracted with ethyl acetate (3 x 50 ml). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to provide the crude product, which is then purified by column chromatography.

General Procedure for the 3-Acylation of Indoles using Acyl Chlorides and Dialkylaluminum Chloride[3]

To a solution of the indole (1 mmol) in CH2Cl2 (5 mL) at 0 °C is added a solution of Et2AlCl or Me2AlCl (1.1 mmol) in hexane. The mixture is stirred at 0 °C for 10 minutes, after which the acyl chloride (1.2 mmol) is added dropwise. The reaction is stirred at room temperature for a specified time (typically 1-3 hours) until completion, as monitored by TLC. The reaction is then quenched by the addition of 1 M HCl. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with saturated aqueous NaHCO3 and brine, dried over anhydrous MgSO4, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the 3-acylindole.

Visualizations

Signaling Pathway

Caption: Inhibition of tubulin polymerization by indole analogs.

Experimental Workflow

Caption: General experimental workflow for synthesis and evaluation.

Logical Relationship

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

In Silico Modeling of 1-methyl-1H-indol-3-yl acetate Interactions with Acetylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 1-methyl-1H-indol-3-yl acetate and its interactions with human acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a primary target in the management of Alzheimer's disease. This document outlines detailed methodologies for a complete computational workflow, including molecular docking, molecular dynamics simulations, and pharmacophore modeling. Furthermore, it presents a standard experimental protocol for the enzymatic inhibition assay of acetylcholinesterase to enable the validation of in silico findings. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams generated using Graphviz (DOT language) to ensure clarity and reproducibility for researchers in drug discovery and development.

Introduction

Acetylcholinesterase (AChE) is a serine hydrolase that terminates synaptic transmission at cholinergic synapses by catalyzing the hydrolysis of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE is a well-established therapeutic strategy for the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and other neurological conditions.[3][4] The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å deep, and contains a catalytic triad (Ser203, His447, and Glu334) and an anionic subsite that binds the quaternary ammonium of acetylcholine.[5]

Indole derivatives represent a privileged scaffold in medicinal chemistry, with many exhibiting significant biological activities, including the inhibition of acetylcholinesterase.[6] this compound, a simple indole derivative, presents an interesting candidate for investigation as a potential AChE inhibitor. In silico modeling techniques offer a powerful and resource-effective approach to predict and analyze the binding interactions of this molecule with AChE at an atomic level, thereby guiding further experimental studies.

This guide details the computational investigation of this compound as a potential AChE inhibitor, covering the entire workflow from initial molecular docking to more rigorous molecular dynamics simulations and pharmacophore-based analysis.

In Silico Modeling Workflow

The computational investigation of the interaction between this compound and acetylcholinesterase involves a multi-step process designed to predict the binding mode, affinity, and stability of the ligand-protein complex.

Preparation of Acetylcholinesterase Structure

A high-resolution crystal structure of human acetylcholinesterase (hAChE) in complex with a known inhibitor, such as donepezil (PDB ID: 4EY7), serves as the starting point for the modeling studies.

Protocol:

-

Retrieve the Protein Data Bank (PDB) file: Download the coordinates for PDB ID: 4EY7.

-

Prepare the protein:

-

Remove water molecules and any co-crystallized ligands and ions from the PDB file.

-

Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4.

-

Assign appropriate protonation states for histidine residues.

-

Perform energy minimization of the protein structure using a suitable force field (e.g., CHARMM36, AMBER) to relieve any steric clashes.

-

Preparation of this compound Ligand

The three-dimensional structure of this compound is prepared for docking.

Protocol:

-

Generate 3D coordinates: The structure can be built using molecular modeling software (e.g., Avogadro, ChemDraw) and saved in a suitable format (e.g., MOL2, SDF).

-

Assign partial charges: Assign appropriate partial charges to the atoms of the ligand using a method such as Gasteiger charges.

-

Energy minimization: Perform energy minimization of the ligand structure to obtain a low-energy conformation.

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the protein target.

Protocol:

-

Define the binding site: The binding site is typically defined as a grid box centered on the active site gorge of AChE. The coordinates of the co-crystallized ligand (donepezil in 4EY7) can be used to define the center of the grid.

-

Perform docking: Use a docking program such as AutoDock Vina or GOLD to dock the prepared ligand into the defined binding site of the prepared protein structure.[5]

-

Analyze docking poses: The results will consist of multiple binding poses ranked by their docking scores (binding affinities). The pose with the lowest binding energy is typically considered the most favorable. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein for the top-ranked poses.

| Parameter | Value | Description |

| PDB ID | 4EY7 | Human Acetylcholinesterase |

| Docking Software | AutoDock Vina | Widely used docking program |

| Grid Center (x, y, z) | -14.01, -43.83, 27.66 | Based on co-crystallized ligand |

| Grid Size (Å) | 60 x 60 x 60 | Encompasses the active site gorge |

| Exhaustiveness | 8 | Controls the thoroughness of the search |

Table 1: Example Molecular Docking Parameters.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Protocol:

-

System setup: Place the best-ranked docked complex in a periodic box of water molecules (e.g., TIP3P water model). Add counter-ions to neutralize the system.

-

Energy minimization: Perform energy minimization of the entire system to remove steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the system under constant pressure and temperature (NPT ensemble) for a sufficient period (e.g., 1 ns).

-

Production run: Run the production MD simulation for an extended period (e.g., 100 ns) to sample the conformational space of the complex.

-

Trajectory analysis: Analyze the MD trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation (RMSD) of the protein and ligand) and to identify persistent intermolecular interactions.

| Parameter | Value | Description |

| MD Engine | GROMACS / AMBER | Common molecular dynamics software |

| Force Field | CHARMM36 / AMBER14SB | Describes the potential energy of the system |

| Water Model | TIP3P | A standard water model for simulations |

| Ensemble | NPT | Constant number of particles, pressure, and temperature |

| Simulation Time | 100 ns | Duration of the production simulation |

Table 2: Example Molecular Dynamics Simulation Parameters.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active as an AChE inhibitor.

Protocol:

-

Training set selection: Compile a set of known indole-based AChE inhibitors with a range of activities.

-

Pharmacophore generation: Use software like Discovery Studio or MOE to generate pharmacophore models based on the training set. The models will consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

-

Model validation: Validate the generated pharmacophore models using a test set of known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.

-

Mapping: Map this compound onto the validated pharmacophore model to assess its fit and potential for AChE inhibitory activity.

| Feature | Description | Present in this compound? |

| Aromatic Ring | The indole ring | Yes |

| Hydrogen Bond Acceptor | The carbonyl oxygen of the acetate group | Yes |

| Hydrophobic Region | The indole ring and methyl group | Yes |

| Hydrogen Bond Donor | The indole N-H (in unsubstituted indoles) | No (methylated) |

Table 3: Common Pharmacophore Features for AChE Inhibitors and their Presence in the Target Molecule.

Experimental Validation: Acetylcholinesterase Inhibition Assay

In silico predictions should be validated through experimental assays. The most common method for measuring AChE inhibition is the colorimetric assay developed by Ellman.

Principle of the Assay

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

Materials and Reagents

-

Acetylcholinesterase (from Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Sodium phosphate buffer (0.1 M, pH 8.0)

-

This compound

-

Positive control inhibitor (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Assay Protocol

This protocol is for a final volume of 200 µL per well in a 96-well plate.

-

Prepare solutions:

-

AChE solution: Prepare a working solution of AChE in phosphate buffer.

-

DTNB solution: Dissolve DTNB in phosphate buffer.

-

ATCI solution: Prepare a fresh solution of ATCI in deionized water.

-

Inhibitor solutions: Prepare a series of dilutions of this compound and the positive control in phosphate buffer (with a small amount of DMSO if necessary, keeping the final DMSO concentration below 1%).

-

-

Assay Procedure:

-

To each well, add 140 µL of phosphate buffer.

-

Add 20 µL of the DTNB solution to each well.

-

Add 10 µL of the inhibitor solution (or buffer for the control) to the respective wells.

-

Add 10 µL of the AChE solution to each well (except for the blank, where 10 µL of buffer is added).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

-

Data Analysis

-

Calculate the rate of reaction (ΔAbs/min) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

Determine the IC50 value: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

| Reagent | Stock Concentration | Volume per Well | Final Concentration |

| Phosphate Buffer | 0.1 M, pH 8.0 | 140 µL | 0.1 M |

| DTNB | 10 mM | 20 µL | 1 mM |

| Inhibitor | Variable | 10 µL | Variable |

| AChE | 0.2 U/mL | 10 µL | 0.01 U/mL |

| ATCI | 15 mM | 20 µL | 1.5 mM |

Table 4: Example Reagent Concentrations for AChE Inhibition Assay.

Cholinergic Signaling Pathway

The following diagram illustrates the role of acetylcholinesterase in a cholinergic synapse.

Conclusion

This technical guide provides a detailed roadmap for the in silico and experimental investigation of this compound as a potential acetylcholinesterase inhibitor. By following the outlined protocols for molecular docking, molecular dynamics simulations, pharmacophore modeling, and enzymatic assays, researchers can systematically evaluate the inhibitory potential of this and other novel compounds. The integration of computational and experimental approaches is crucial for accelerating the discovery and development of new therapeutic agents for neurodegenerative diseases.

References

- 1. Prospective acetylcholinesterase inhibitory activity of indole and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Potential Multi-Target Inhibitors for Human Cholinesterases and Beta-Secretase 1: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacophore Modeling, virtual and in vitro screening for acetylcholinesterase inhibitors and their effects on amyloid-β self- assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Comprehensive Technical Review of 1-methyl-1H-indol-3-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-indol-3-yl acetate is an indole derivative that has garnered interest in the scientific community for its potential applications in medicinal chemistry and as a research tool. The indole scaffold is a privileged structure in drug discovery, found in a wide array of biologically active compounds.[1] This technical guide provides a thorough literature review of this compound, focusing on its synthesis, chemical properties, and known biological activities. This document aims to serve as a comprehensive resource for researchers and professionals involved in drug development and chemical biology.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Indole Acetate Derivatives

| Property | Value (for Methyl 2-(1H-indol-3-yl)acetate) | Reference |

| Molecular Formula | C₁₁H₁₁NO₂ | [2] |

| Molecular Weight | 189.21 g/mol | [2] |

| Melting Point | 125 °C | [2] |

| Appearance | Solid | [2] |

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common approach involves the N-methylation of an indole precursor followed by acetylation at the C3 position.

General Synthetic Protocols

A general and efficient method for the synthesis of 1-acetyl-1H-indol-3-yl acetates starts from 2-chlorobenzoic acids. This multi-step process involves a condensation reaction with glycine, followed by cyclization and acetylation.[4] While this protocol is for the 1-acetyl derivative, a similar strategy can be adapted for the 1-methyl analog by using an appropriate N-methylated precursor.

Another versatile method involves the direct C-H functionalization of indoles using a hypervalent iodine(III) reagent, which offers a catalyst-free approach.[5]

Experimental Protocol: Synthesis of Substituted 1-acetyl-1H-indol-3-yl Acetates [4]

-

Condensation: A mixture of a 2-chlorobenzoic acid derivative and glycine is heated to form the corresponding 2-[(carboxymethyl)amino]benzoic acid.

-

Cyclization and Acetylation: The resulting amino acid is heated at reflux with acetic anhydride and dry sodium acetate.

-

Workup: The reaction mixture is cooled and poured into ice water. The precipitate is collected, washed, and dried to yield the 1-acetyl-1H-indol-3-yl acetate derivative.

For the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, a multi-step synthesis was employed starting from 1-methyl-1H-indole-3-carbaldehyde.[6] This highlights the utility of 1-methylated indole precursors in constructing more complex molecules.

Biological Activities and Therapeutic Potential

The indole nucleus is a key component of many compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][7] this compound and its derivatives have been investigated for several biological activities.

Anticancer Activity

Derivatives of this compound have shown promise as anticancer agents, primarily through the inhibition of tubulin polymerization.[8] Tubulin is a critical component of microtubules, which are essential for cell division.[7] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Specifically, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized and evaluated for their antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines.[8] One of the promising compounds, 7d , exhibited potent antiproliferative activities with the following IC₅₀ values:

Table 2: Anticancer Activity of Compound 7d [8]

| Cell Line | IC₅₀ (µM) |

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

Mechanistic studies revealed that compound 7d induced apoptosis, arrested the cell cycle in the G2/M phase, and inhibited tubulin polymerization in a manner consistent with colchicine.[8]

Furthermore, methyl-3-indolylacetate (MIA), a closely related compound, has been shown to inhibit cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway.[9] MIA was found to suppress the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in cancer cell invasion, by targeting the activator protein-1 (AP-1) signaling pathway.[9]

Acetylcholinesterase Inhibition

Experimental Protocol: General Acetylcholinesterase Inhibition Assay

A common method for assessing AChE inhibition is the Ellman's method, which is a colorimetric assay.

-

Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer), acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test inhibitor solution.

-

Enzyme Reaction: In a microplate well, combine the buffer, DTNB solution, and the test inhibitor at various concentrations. Add the acetylcholinesterase enzyme and incubate.

-

Substrate Addition: Initiate the reaction by adding the acetylthiocholine substrate.

-

Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Pharmacokinetics and Toxicology

Direct pharmacokinetic and toxicological data for this compound are limited. However, studies on related indole compounds, such as indole-3-acetic acid (IAA), provide some insights. IAA is a natural plant hormone and a metabolite of tryptophan in mammals.[10] It is generally considered to have low toxicity, though high levels have been associated with certain disease conditions.[11] The toxicological profile of IAA suggests that it is non-genotoxic, but there are uncertainties regarding its sub-chronic and chronic toxicities.[11]

Pharmacokinetic studies of various indole derivatives indicate that their absorption, distribution, metabolism, and excretion can be significantly influenced by their specific substituents.[3] For example, the bioavailability of indomethacin, an indole-containing anti-inflammatory drug, is approximately 100%, and it is extensively metabolized.[3] In silico studies on novel indole derivatives have predicted good oral absorption and a lack of blood-brain barrier penetration for some compounds.[12]

Conclusion

This compound is a versatile indole derivative with demonstrated potential in the development of anticancer agents and as a tool for studying acetylcholinesterase. Its synthesis is achievable through established methods in organic chemistry. While there is a clear indication of its biological activity, particularly through its derivatives, a significant gap exists in the literature regarding specific quantitative data on its bioactivity, pharmacokinetics, and toxicology. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound. This review provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and its analogs.

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. Methyl indole-3-acetate | C11H11NO2 | CID 74706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Methyl-3-indolylacetate inhibits cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-1H-indol-3-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-methyl-1H-indol-3-yl acetate, a valuable intermediate in medicinal and bioorganic chemistry. The featured method is a catalyst-free approach, offering a straightforward and efficient route to the target compound.

Introduction